2,3,5-Trimethacarb-d3

Description

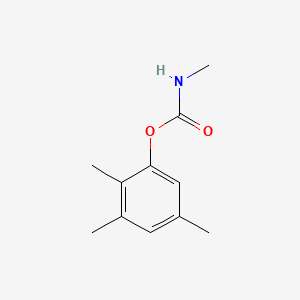

2,3,5-trimethylphenyl methylcarbamate is a carbamate ester that consists of 2,3,5-trimethylphenol carrying an O-(N-methylcarbamoyl) group. One of two constituents of trimethacarb. It has a role as an agrochemical and an insecticide. It is functionally related to a 2,3,5-trimethylphenol.

2,3,5-Trimethacarb is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile, off-white to brown solid, and exposure occurs by inhalation, ingestion, or contact.

2,3,5-Trimethylphenyl methylcarbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Trimethacarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

RN given refers to 2,3,5(or 3,4,5)-isomer; structure

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5-trimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOKZHDTNBDPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041318 | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO] | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2655-15-4, 12407-86-2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQN4BOS2C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIMETHYLPHENYLMETHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6978 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,3,5-Trimethacarb-d3: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated stable isotope-labeled analog of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize advanced analytical techniques for quantification.

Core Concepts and Applications

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold standard technique for quantitative analysis.[1] Its primary application is in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure accurate and precise measurement of 2,3,5-Trimethacarb in complex matrices such as soil, water, and food products.[2][3] The key advantage of using a deuterated internal standard lies in its chemical and physical properties being nearly identical to the analyte of interest.[1] This similarity allows it to co-elute with the target analyte and experience similar effects from the sample matrix and procedural variations, thus enabling accurate correction for analytical errors.[4]

The parent compound, 2,3,5-Trimethacarb, is a component of the insecticide trimethacarb and functions as a cholinesterase inhibitor.[5] Therefore, accurate quantification is crucial for environmental monitoring and food safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart is presented below.

| Property | This compound | 2,3,5-Trimethacarb (unlabeled) |

| CAS Number | 12407-86-2 | 2655-15-4[6] |

| Molecular Formula | C₁₁H₁₂D₃NO₂[6] | C₁₁H₁₅NO₂ |

| Molecular Weight | 196.26 g/mol [6] | 193.24 g/mol |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[7] | (2,3,5-trimethylphenyl) N-methylcarbamate |

| Synonyms | - | Landrin B, Shell SD 8786 |

Synthesis and Characterization

The synthesis of this compound typically involves the use of deuterated precursors. A common approach is the reaction of 2,3,5-trimethylphenol (B45783) with deuterated methyl isocyanate (CD₃NCO). The deuterated methyl isocyanate can be synthesized from trideuteromethylamine (CD₃NH₂).[8]

Analytical Characterization:

| Analytical Technique | Expected Observation for this compound | Purpose |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₁H₁₂D₃NO₂. | Confirmation of molecular weight and successful deuterium (B1214612) incorporation.[8] |

| Isotopic distribution analysis. | Determination of isotopic purity.[8] | |

| ¹H NMR | Significant reduction or absence of the N-methyl proton signal. | Confirmation of deuterium labeling at the N-methyl position.[8] |

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using this compound as an internal standard, based on established methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and EPA guidelines.[1][9]

Objective: To quantify the concentration of 2,3,5-Trimethacarb in a soil sample using LC-MS/MS with a deuterated internal standard.

Materials and Reagents:

-

2,3,5-Trimethacarb analytical standard

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (QuEChERS Extraction):

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[1]

-

Add a known amount of the this compound internal standard solution to the sample.

-

Add 10 mL of acetonitrile to the tube.[1]

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[10]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.[9]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

LC-MS/MS Analysis:

-

Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

LC Conditions (Representative):

-

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

Monitor the specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound.

-

-

-

Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the 2,3,5-Trimethacarb to the peak area of the this compound against the concentration of the calibration standards.

-

Determine the concentration of 2,3,5-Trimethacarb in the sample by comparing its peak area ratio to the calibration curve.

-

Visualizations

The following diagrams illustrate key workflows and principles related to the use of this compound.

References

- 1. QuEChERS: Home [quechers.eu]

- 2. lcms.cz [lcms.cz]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Benchchem [benchchem.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

2,3,5-Trimethacarb-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document details its chemical structure, physicochemical properties, synthesis, and analytical applications, with a focus on its use as an internal standard in quantitative studies. Furthermore, it explores the metabolic pathways of the parent compound, offering insights into its biotransformation.

Chemical Structure and Properties

This compound, also known as (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate, is a synthetic compound where three hydrogen atoms on the N-methyl group of 2,3,5-Trimethacarb have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct molecular weight.[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analogue are presented in the table below.

| Property | Value (this compound) | Value (2,3,5-Trimethacarb) | Reference |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 196.26 g/mol | 193.24 g/mol | [1][3] |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | (2,3,5-trimethylphenyl) N-methylcarbamate | [1] |

| CAS Number | 12407-86-2 | 2655-15-4 | |

| Melting Point | Not available | 105-114 °C | [3] |

| Water Solubility | Not available | 58 mg/L at 23 °C | [3] |

| XLogP3 | 2.5 | 2.5 | [1][3] |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,5-trimethylphenol (B45783) with a deuterated methyl isocyanate (CD₃NCO). This approach ensures the specific incorporation of deuterium atoms at the N-methyl position. The general synthetic workflow is outlined below.

Experimental Protocols

Due to its primary use as an internal standard, the experimental protocols for this compound are centered around its application in analytical methodologies for the quantification of the parent compound, 2,3,5-Trimethacarb, and other carbamate pesticides.

Sample Preparation for Environmental Analysis (QuEChERS)

A common method for extracting pesticides from complex matrices like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of water and acetonitrile (B52724). This compound is added as an internal standard at a known concentration. The tube is shaken vigorously.

-

Salting Out: A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of N-methylcarbamates, derivatization is often required for GC-MS analysis. However, with modern injection techniques, direct analysis is sometimes possible.

| Parameter | Typical Value |

| Column | DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C (splitless mode) |

| Oven Program | Initial 70°C for 1 min, ramp to 300°C at 10°C/min, hold for 6 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of carbamates and is often the preferred technique.

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ion Source | Electrospray Ionization (ESI) in positive mode |

| MS/MS Parameters | Optimized precursor and product ions for 2,3,5-Trimethacarb and this compound |

Metabolic Pathways of 2,3,5-Trimethacarb

The metabolism of 2,3,5-Trimethacarb in biological systems, such as mammals and plants, proceeds through several key pathways. Understanding these pathways is crucial for toxicological assessment and drug development. The primary metabolic routes include hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and N-methyl group.[3]

In mammals, the metabolism of trimethacarb isomers involves both hydrolytic and non-hydrolytic routes.[3] The resulting metabolites, including hydroxylated forms of the parent compound and the liberated trimethylphenol, can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[3] In plants, metabolism also involves hydroxylation of the N-methyl group and the aromatic methyl groups, with the resulting metabolites often being conjugated as glucosides.[3]

Conclusion

This compound is an essential tool for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. Its use as an internal standard enables accurate and precise quantification of 2,3,5-Trimethacarb and other related carbamate compounds. A thorough understanding of its properties, synthesis, and analytical applications, as well as the metabolic fate of the parent compound, is critical for its effective use in scientific research.

References

2,3,5-Trimethacarb-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed information on its chemical properties, analytical methodologies, and biological interactions. The inclusion of deuterated standards is critical for accurate quantification in complex matrices.

Core Compound Details

2,3,5-Trimethacarb is a component of the commercial insecticide Trimethacarb, which is a mixture of 2,3,5- and 3,4,5-isomers[1]. The deuterated form, this compound, serves as an essential internal standard for quantitative analysis using mass spectrometry techniques[2]. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

Physicochemical Properties

A summary of the key quantitative data for this compound and its unlabeled counterpart is presented below.

| Property | This compound | 2,3,5-Trimethacarb (unlabeled) |

| CAS Number | 12407-86-2[1] | 2655-15-4 |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 196.26 g/mol | 193.24 g/mol |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3] | (2,3,5-trimethylphenyl) N-methylcarbamate |

Biological Activity and Signaling Pathway

The primary mechanism of action for 2,3,5-Trimethacarb, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE)[1]. AChE is crucial for the termination of nerve impulses in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase Inhibition Pathway

Inhibition of AChE by 2,3,5-Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for determining AChE inhibitory activity.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 8.0)

-

2,3,5-Trimethacarb solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

-

Add 25 µL of the 2,3,5-Trimethacarb solution at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (solvent only).

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

3. Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of 2,3,5-Trimethacarb relative to the negative control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is used as an internal standard for the quantification of Trimethacarb in environmental or biological samples.

1. Sample Preparation (QuEChERS Method):

-

Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

-

Add an appropriate amount of this compound solution as the internal standard.

-

Add acetonitrile (B52724) and QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant and add it to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄).

-

Vortex and centrifuge.

-

The final extract is ready for GC-MS analysis.

2. GC-MS/MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

-

Injection: Splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C).

-

Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electron Ionization (EI).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound need to be optimized.

Metabolic and Degradation Pathways

2,3,5-Trimethacarb undergoes transformation in biological systems and the environment through several pathways.

Mammalian Metabolism

In mammals, metabolism of Trimethacarb isomers involves both hydrolytic and oxidative pathways, leading to the formation of multiple metabolites that are then conjugated for excretion[4].

Environmental Degradation

In the environment, 2,3,5-Trimethacarb degrades through abiotic processes like hydrolysis and photolysis, and biotic processes mediated by microorganisms[5].

References

- 1. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5-Trimethylphenylmethylcarbamate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pesticide Degradation Pathways → Term [pollution.sustainability-directory.com]

A Technical Guide to 2,3,5-Trimethacarb-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for analytical and research purposes.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The following table summarizes the key quantitative data for the offerings from prominent vendors. Please note that for some suppliers, detailed information regarding purity and isotopic enrichment may require direct inquiry or accessing a lot-specific Certificate of Analysis (CoA).

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Product Format | Purity | Isotopic Enrichment |

| Santa Cruz Biotechnology | sc-217471 (example) | C₁₁H₁₂D₃NO₂ | 196.26 | Solid | >99% (TLC, example) | >95% (example) |

| LGC Standards | TRC-T796162 | C₁₁H₁₂D₃NO₂ | 196.26 | Neat | Information not readily available | Information not readily available |

| MedChemExpress | HY-144173S | C₁₁H₁₂D₃NO₂ | 196.26 | Solid | 99.85% | Information not readily available |

| Benchchem | B1162093 | C₁₁H₁₂D₃NO₂ | 196.26 | Solid | Information not readily available | Information not readily available |

Note: Data presented is based on publicly available information and may vary by lot. It is highly recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date specifications.

Mechanism of Action: Cholinesterase Inhibition

Like its non-deuterated counterpart, the primary mechanism of action for 2,3,5-Trimethacarb is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[1] This mechanism is the basis for their use as insecticides.

The following diagram illustrates the general signaling pathway of cholinesterase inhibition by carbamates.

References

In-Depth Technical Guide: Material Safety Data Sheet for 2,3,5-Trimethacarb-d3

This technical guide provides a comprehensive overview of the material safety data for 2,3,5-Trimethacarb-d3, compiled for researchers, scientists, and professionals in drug development. The information is based on available data for the deuterated compound and its non-deuterated analogue, 2,3,5-Trimethacarb.

Section 1: Chemical Product and Company Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 2,3,5-trimethylphenyl (methyl-d3)carbamate, HY-144173S, CS-0378253[1] |

| CAS Number | 2655-15-4 (unlabeled)[2][3][4] |

| Molecular Formula | C₁₁H₁₂D₃NO₂[2] |

| Intended Use | For research use only. Not for human or veterinary use.[2][5] |

Section 2: Hazards Identification

Classification:

-

Acute Toxicity, Oral (Category II)[6]

-

Acute Toxicity, Dermal[7]

-

Hazardous to the aquatic environment, long-term hazard.[5]

Hazard Statements:

-

Fatal if swallowed or if inhaled.

-

Toxic in contact with skin.

-

Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN: Wash with plenty of soap and water.

-

Store locked up in a well-ventilated place.

Section 3: Composition and Information on Ingredients

| Component | CAS Number (unlabeled) | Molecular Weight |

| This compound | 2655-15-4 | 196.26 g/mol [1][2] |

Section 4: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 196.26 g/mol | PubChem[1] |

| Accurate Mass | 196.13 Da | LGC Standards[4] |

| Physical Description | Brown crystalline solid (for non-deuterated form)[8] | PubChem[8] |

| Melting Point | 105-114 °C (for non-deuterated form)[6][8] | PubChem[8] |

| Water Solubility | 58 mg/L @ 23 °C (for non-deuterated form)[6][8] | PubChem[8] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg @ 25 °C (for non-deuterated form)[8] | PubChem[8] |

| Flash Point | > 100 °C / > 210 °F (for non-deuterated form)[3] | AccuStandard[3] |

| XLogP3 | 2.5 | PubChem[1] |

Section 5: Toxicological Information

Data primarily pertains to the non-deuterated parent compound, Trimethacarb.

| Test | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 125 - 208 mg/kg[6][7] | Toxic |

| LD50 | Rabbit | Dermal | >2 g/kg[6] | Non-toxic |

| LD50 | Birds | Oral | 238 mg/kg[5] | Toxic |

| Dietary Toxicity | Mallard Duck | - | 2300 ppm[6] | Slightly toxic |

| Dietary Toxicity | Ring-Neck Pheasant | - | 4500 ppm[6] | Slightly toxic |

| Fish Toxicity | Rainbow Trout | - | 1.0 mg/L[6] | Highly toxic |

| Fish Toxicity | Bluegill | - | 11.6 mg/L[6] | Slightly toxic |

Mechanism of Action: 2,3,5-Trimethacarb is a cholinesterase inhibitor.[6][8][9] Carbamates like Trimethacarb reversibly inhibit the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[5][8] This inhibition leads to an accumulation of acetylcholine, resulting in neurotoxic effects.[5]

Section 6: Experimental Protocols

General Handling Protocol: Due to the potential hazards and the isotopic labeling of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10] Safety showers and eyewash stations should be readily accessible.[10]

-

Atmosphere Control: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture, which could compromise the isotopic purity, the compound should be handled and stored under a dry, inert atmosphere such as nitrogen or argon.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.

-

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage at -20°C is recommended.[10]

First Aid Measures Protocol:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[12]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][12]

Section 7: Visualizations

Caption: Workflow for the safe handling of this compound.

Section 8: Accidental Release Measures

Spill Response Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[12]

-

Cleanup:

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

For solid spills, carefully sweep or scoop up the material to avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the spilled material and place it in a sealed container for disposal.[12]

-

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Section 9: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Section 10: Stability and Reactivity

-

Reactivity: No specific reactivity data is available for the deuterated form.

-

Chemical Stability: The non-deuterated form is stable under recommended storage conditions. It is stable to light but decomposed by strong acids and alkalis.[8]

-

Conditions to Avoid: Heat, flames, and sparks. Extremes of temperature and direct sunlight.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Section 11: Disposal Considerations

Dispose of this material and its container as hazardous waste.[11] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.

Section 12: Transport Information

| Regulation | UN Number | Hazard Class | Packing Group |

| DOT/IATA/IMDG | UN2811 | 6.1 | III |

Based on data for the non-deuterated parent compound.[3]

This guide is intended to provide a summary of the available safety information for this compound and should be used in conjunction with a complete Safety Data Sheet (SDS) from the supplier. All laboratory personnel should be trained in the proper handling of this material before use.

References

- 1. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | TRC-T796162-100MG | LGC Standards [lgcstandards.com]

- 5. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 2,3,5-TRIMETHACARB | CAS#:12407-86-2 | Chemsrc [chemsrc.com]

- 8. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. hpc-standards.com [hpc-standards.com]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. These molecules, where one or more atoms have been replaced by a heavier isotope, serve as critical internal standards for quantitative bioanalysis, tracers in metabolic studies, and tools to probe reaction mechanisms. 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate (B1207046) insecticide, is a key reagent in environmental and toxicological research. Ensuring its isotopic purity is paramount for the accuracy and reliability of experimental data.

This in-depth technical guide provides a comprehensive overview of the synthesis and the rigorous analytical methodologies employed to determine the isotopic purity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and utilize this important analytical standard.

Synthesis of this compound

The targeted introduction of deuterium (B1214612) atoms into the 2,3,5-Trimethacarb molecule is a precise chemical process. The most common and efficient synthetic route involves the reaction of 2,3,5-trimethylphenol (B45783) with a deuterated methyl isocyanate (CD₃NCO). This ensures the specific incorporation of three deuterium atoms onto the N-methyl group of the carbamate moiety.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylphenol in a suitable anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran).

-

Addition of Reagent: To the stirred solution, add trideuteromethyl isocyanate (CD₃NCO) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound of high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defined as the percentage of the deuterated species relative to all isotopic variants of the molecule. This is typically determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues (molecules that differ only in their isotopic composition) can be resolved and their relative abundances quantified.

Caption: Workflow for isotopic purity determination by LC-MS/MS.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of the unlabeled and deuterated species.

-

Resolution: Set to a high resolution (e.g., > 10,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of 2,3,5-Trimethacarb.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), provides detailed information about the location and extent of deuteration.

-

¹H NMR: In ¹H NMR, the absence or significant reduction of a signal at a specific chemical shift corresponding to a proton's position indicates successful deuterium substitution at that site. The isotopic purity can be estimated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal within the same molecule or to an internal standard.

-

²H NMR: ²H NMR directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration site and a quantitative measure of the deuterium content.

Caption: Workflow for isotopic purity determination by NMR.

-

Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) to ensure full magnetization recovery (typically 5-7 times the longest T₁).

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signal of the N-methyl group and a well-resolved signal from the internal standard.

-

Calculate the isotopic purity by comparing the integral ratio to the known molar ratio of the sample and the internal standard.

-

Data Presentation

The quantitative data for the isotopic purity of this compound should be summarized in a clear and concise table. This allows for easy comparison and interpretation of the results from different analytical techniques.

| Parameter | Method | Result |

| Isotopic Purity | ||

| Deuterium Content (d₃) | Mass Spectrometry | > 98% |

| Unlabeled (d₀) | Mass Spectrometry | < 0.5% |

| Partially Labeled (d₁, d₂) | Mass Spectrometry | < 1.5% |

| Positional Purity | ||

| Deuteration Site | ¹H and ²H NMR | N-CD₃ |

Note: The values presented in this table are representative and may vary between different batches of the product. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Conclusion

The determination of the isotopic purity of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. A thorough understanding of the synthetic route and the principles behind mass spectrometry and NMR spectroscopy is crucial for researchers to confidently use this labeled compound in their studies. By adhering to rigorous experimental protocols and carefully analyzing the data, scientists can ensure the integrity of their results and contribute to the advancement of their respective fields.

In-Depth Technical Guide: Stability and Storage Conditions for 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled carbamate (B1207046) insecticide, 2,3,5-Trimethacarb-d3. The information presented is crucial for ensuring the integrity of the compound in research and developmental applications, particularly when used as an internal standard in analytical methods. The guidance is based on the known properties of the parent compound, 2,3,5-Trimethacarb, and general best practices for the handling and storage of deuterated compounds.

Chemical Information and General Properties

This compound is the deuterated analog of 2,3,5-Trimethacarb, a synthetic N-methylcarbamate insecticide. The deuterium (B1214612) labeling on the N-methyl group makes it a valuable tool for mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of its non-labeled counterpart in various matrices.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate |

| Synonyms | Landrin B-d3, SD 8786-d3, Methyl-d3-carbamic Acid 2,3,5-Trimethylphenyl Ester |

| Molecular Formula | C₁₁H₁₂D₃NO₂ |

| Molecular Weight | ~196.26 g/mol |

| Appearance | Off-white to brown crystalline solid (based on parent compound) |

| Primary Application | Internal standard for analytical testing |

Stability Profile

The stability of this compound is intrinsically linked to the stability of its parent compound, 2,3,5-Trimethacarb. As a carbamate ester, it is susceptible to degradation under several conditions. Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

pH-Dependent Hydrolysis

The ester linkage in carbamates is prone to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution.

-

Alkaline Conditions: Hydrolysis is significantly accelerated in alkaline environments (pH > 8). The primary degradation pathway involves the cleavage of the ester bond to form 2,3,5-trimethylphenol (B45783) and N-(trideuteriomethyl)carbamic acid, which is unstable and further decomposes.

-

Acidic Conditions: The compound is more stable in neutral to slightly acidic conditions. However, strong acidic conditions can also lead to hydrolysis, albeit typically at a slower rate than in strong alkaline solutions.

-

Neutral Conditions: In neutral solutions (pH ~7), the rate of hydrolysis is considerably slower.

Oxidative Degradation

This compound is susceptible to oxidation. Exposure to strong oxidizing agents can lead to the formation of various degradation products. The specific degradation pathways under oxidative stress have not been fully elucidated for this specific molecule but may involve modifications to the aromatic ring or the N-methyl group.

Photostability

The parent compound, 2,3,5-Trimethacarb, is generally considered to be stable to light.[1] However, prolonged exposure to high-intensity UV light may cause some degradation. Photostability testing as per ICH Q1B guidelines is recommended to fully characterize the photosensitivity of the compound, especially when handled as a neat solid or in solution for extended periods.

Thermal Stability

Recommended Storage Conditions

Proper storage is critical to maintain the chemical purity and isotopic integrity of this compound. The following conditions are recommended based on general guidelines for isotopically labeled compounds and the known stability profile of carbamates.

Table 2: Recommended Storage Conditions for this compound

| Form | Recommended Temperature | Additional Precautions |

| Neat Solid | 2-8°C (Refrigerated) | Store in a well-sealed, light-resistant container. Protect from moisture. |

| Stock Solutions | -20°C (Frozen) | Use amber glass vials to protect from light.[2] Ensure the cap is tightly sealed to prevent solvent evaporation.[2] |

| Working Solutions | 2-8°C (Refrigerated) for short-term use. | It is highly recommended to prepare working solutions fresh on the day of analysis to ensure accuracy.[2] |

Experimental Protocols: Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation pathways, forced degradation studies should be performed. The following are exemplary protocols that can be adapted for this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) to a final concentration of, for example, 1 mg/mL.

-

Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for the analytical method (e.g., 10 µg/mL).

Stress Conditions

-

Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to the higher reactivity. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the working solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period (e.g., 24 hours).

-

Photolytic Degradation: Expose the working solution in a photostable, transparent container to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Thermal Degradation: Expose the neat solid and the working solution to elevated temperatures (e.g., 70°C) for a defined period.

Analytical Method for Stability Indication

A stability-indicating HPLC method is required to separate the parent this compound from its degradation products. The following is a proposed starting point for method development, based on methods for other carbamates.

Table 3: Exemplary Stability-Indicating HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

| Detection | UV detector at a suitable wavelength (e.g., 220 nm) or Mass Spectrometer |

The method must be validated to demonstrate that it can effectively separate the parent compound from all significant degradation products.

Visualizations

Proposed Hydrolytic Degradation Pathway

References

Applications of Deuterated Trimethacarb in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated trimethacarb in research, with a focus on its use as an internal standard in analytical chemistry and its potential role in metabolic studies. Due to the limited availability of published data specific to deuterated trimethacarb, this guide presents methodologies and data based on established principles for deuterated internal standards and analogous applications with other carbamate (B1207046) pesticides.

Introduction to Deuterated Trimethacarb

Trimethacarb is a carbamate insecticide that functions as a neurotoxin by inhibiting the acetylcholinesterase enzyme.[1] It is a mixture of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate. In research, the deuterated form of trimethacarb, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool, primarily as an internal standard for quantitative analysis.

The use of a deuterated internal standard is a widely accepted best practice in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] A deuterated analog is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is crucial for compensating for variations in sample preparation and matrix effects, leading to more robust and reliable data.

Core Application: Internal Standard in Quantitative Analysis

The primary application of deuterated trimethacarb is as an internal standard in the quantitative analysis of trimethacarb residues in various matrices, such as environmental samples (soil, water) and biological tissues. The addition of a known quantity of deuterated trimethacarb to a sample prior to processing allows for accurate quantification of the native trimethacarb, as the ratio of the analyte to the internal standard is measured, correcting for any losses during sample preparation and variations in instrument response.

Rationale for Use

-

Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the non-deuterated analyte, the ratio of their signals remains constant, thus providing a more accurate measurement.

-

Compensation for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. The deuterated internal standard is lost at the same rate, so the ratio of the analyte to the internal standard remains unchanged.

-

Improved Precision and Accuracy: By accounting for variability in extraction efficiency, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Key Considerations for Use

-

Isotopic Purity: The deuterated internal standard should have high isotopic purity to minimize the contribution of any unlabeled analyte to the internal standard's signal.

-

Mass Shift: A sufficient mass difference (typically at least 3 atomic mass units) between the analyte and the deuterated internal standard is necessary to prevent isotopic crosstalk.

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects.

Experimental Protocols

The following are detailed methodologies for the use of deuterated trimethacarb as an internal standard in the analysis of trimethacarb in soil, adapted from established EPA methods for the non-deuterated compound and best practices for deuterated internal standards.

Sample Preparation: Extraction from Soil

-

Sample Fortification: To a 50 g sample of soil, add a known amount of deuterated trimethacarb solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Extraction: Add 100 mL of a 9:1 (v/v) mixture of methanol (B129727) and water to the soil sample.

-

Agitation: Shake the mixture for 15 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge the sample at a low speed to pellet the soil particles.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered extract with an appropriate volume of mobile phase before injection into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Column: A C18 reverse-phase column is typically suitable for carbamate analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Parameters

The following table summarizes hypothetical yet representative quantitative data for the analysis of trimethacarb using its deuterated analog as an internal standard. These parameters would need to be empirically determined for the specific instrument and method used.

| Parameter | Trimethacarb (Analyte) | Deuterated Trimethacarb (Internal Standard) |

| Formula | C₁₁H₁₅NO₂ | C₁₁H₁₂D₃NO₂ |

| Molecular Weight | 193.24 | 196.26 |

| Precursor Ion (m/z) | 194.1 | 197.1 |

| Product Ion 1 (m/z) | 137.1 | 140.1 |

| Product Ion 2 (m/z) | 110.1 | 113.1 |

| Collision Energy (eV) for Product Ion 1 | 15 | 15 |

| Collision Energy (eV) for Product Ion 2 | 25 | 25 |

| Retention Time (min) | 5.2 | 5.2 |

Potential Application: Metabolic Studies

Deuterated trimethacarb can also be a valuable tool in studying the metabolism and environmental fate of this insecticide. By exposing an organism or environmental system to deuterated trimethacarb, researchers can trace the metabolic pathways by identifying the deuterated metabolites using mass spectrometry. This approach, known as stable isotope tracing, offers a powerful method to elucidate biotransformation processes without the need for radioactive isotopes.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Inhibition of Acetylcholinesterase by Trimethacarb at the Synapse.

Experimental Workflow: Quantitative Analysis using Deuterated Internal Standard

Caption: Workflow for Trimethacarb Analysis with a Deuterated Internal Standard.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and accurate quantitative analysis, particularly within the complex biological matrices inherent to drug development and life sciences research, the use of stable isotope labeled internal standards (SIL-IS) has become the benchmark methodology. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed experimental protocols associated with SIL-IS, offering a robust framework for generating high-quality, reproducible, and accurate quantitative data.

Core Principles of Stable Isotope Labeled Internal Standards

The foundational principle behind the efficacy of SIL-IS is Isotope Dilution Mass Spectrometry (IDMS) . A SIL-IS is a version of the analyte of interest where one or more atoms have been substituted with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This subtle change in mass does not significantly alter the chemical properties of the molecule.

The core tenet of IDMS is the addition of a known quantity of the SIL-IS to a sample at the very beginning of the analytical workflow. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same physical and chemical variations throughout the entire experimental process, including extraction, purification, and ionization in the mass spectrometer. Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, effectively nullifying variability from sample handling and instrument response.

The primary advantages of employing SIL-IS include:

-

Correction for Matrix Effects: Biological samples contain a multitude of endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Losses incurred during extraction, evaporation, and other sample handling steps are accounted for by the SIL-IS.

-

Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL-IS significantly enhances the accuracy and precision of quantitative results compared to other standardization methods, such as using a structural analog.

Principle of isotope dilution for accurate quantification.

Data Presentation: Quantitative Performance

The use of SIL-IS demonstrably improves the quality of quantitative data. The following tables summarize the performance characteristics from various studies.

Table 1: Accuracy and Precision for Lapatinib (B449) Quantification in Human Plasma

This table illustrates the high degree of accuracy and precision achievable with a SIL-IS (Lapatinib-d3) for the quantification of the drug lapatinib.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 5 | 5.0 | 100.0 | 4.2 |

| 15 | 14.9 | 99.3 | 3.1 |

| 150 | 151.2 | 100.8 | 2.1 |

| 4000 | 3988 | 99.7 | 1.8 |

| Data adapted from a study on the quantification of lapatinib in human plasma. |

Table 2: Comparison of Internal Standards for Analyte Quantification

This table provides a direct comparison of the performance between a structural analog internal standard and a SIL-IS, highlighting the superior precision of the latter.

| Internal Standard | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| SIL Internal Standard | 100.3 | 7.6 |

| Statistical analysis indicated significantly lower variance with the SIL internal standard. |

Table 3: Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs) Analysis

This table demonstrates the significant improvement in both accuracy and precision when using isotope dilution with SIL-IS for the analysis of PAHs.

| Analysis Parameter | With Isotope Dilution (SIL-IS) | Without Internal Standard |

| Accuracy (% Recovery) | 80-120% | 60-140% |

| Precision (% RSD) | <15% | >20% |

| Data adapted from a study on the analysis of PAHs using GC/MS. |

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful implementation of SIL-IS in quantitative assays.

Quantification of a Small Molecule Drug in Plasma

This protocol outlines the typical workflow for the quantitative analysis of a small molecule drug in a biological matrix like plasma.

1. Reagent and Standard Preparation:

-

Prepare stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of the SIL-IS at a fixed concentration.

2. Sample Preparation:

-

Thaw the unknown samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution.

-

Vortex to mix.

-

Perform protein precipitation by adding a precipitating agent (e.g.,

Methodological & Application

Application Notes: Quantification of 2,3,5-Trimethacarb in Agricultural Samples using 2,3,5-Trimethacarb-d3 as an Internal Standard

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insect pests on crops.[1] Regulatory bodies worldwide mandate the monitoring of pesticide residues in food and environmental samples to ensure consumer safety. Accurate and precise quantification of 2,3,5-Trimethacarb is crucial for compliance and risk assessment. This application note describes a robust and sensitive method for the determination of 2,3,5-Trimethacarb in agricultural matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with 2,3,5-Trimethacarb-d3 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, particularly in complex matrices. Deuterated internal standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior allow the internal standard to effectively compensate for variations in sample extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reliable quantification.[4][5]

Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3,5-Trimethacarb | C₁₁H₁₅NO₂ | 193.24[1] |

| This compound | C₁₁H₁₂D₃NO₂ | 196.26[6][7] |

Experimental Protocol

This protocol provides a general procedure for the analysis of 2,3,5-Trimethacarb in vegetable matrices.

1. Materials and Reagents

-

2,3,5-Trimethacarb analytical standard

-

This compound internal standard solution (100 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic Acid

-

Anhydrous Magnesium Sulfate

-

Sodium Chloride

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) sorbent

-

C18 sorbent

2. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2,3,5-Trimethacarb and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the vegetable sample.

-

Add 10 mL of acetonitrile and the internal standard spiking solution.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

-

Add the d-SPE sorbent (e.g., PSA, GCB, C18) to the aliquot, vortex, and centrifuge.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

5. Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2,3,5-Trimethacarb | 194.1 | 137.1 (Quantifier) | 15 | 100 |

| 194.1 | 109.1 (Qualifier) | 25 | 100 | |

| This compound | 197.1 | 140.1 | 15 | 100 |

Visualizations

References

- 1. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]